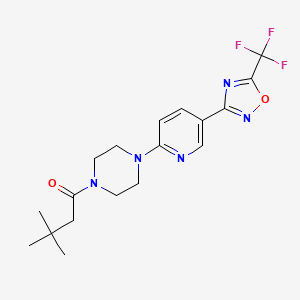

3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N5O2/c1-17(2,3)10-14(27)26-8-6-25(7-9-26)13-5-4-12(11-22-13)15-23-16(28-24-15)18(19,20)21/h4-5,11H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGDNHFYYSRXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Formation

Pyridine-2-carbonitrile undergoes hydroxylamine-mediated conversion to pyridine-2-carboximidamide under reflux in ethanol/water (1:1), yielding 85–90% amidoxime intermediate:

$$

\text{NC-C}5\text{H}4\text{N} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, 80°C}} \text{H}2\text{N-C(=N-OH)-C}5\text{H}_4\text{N} \quad

$$

Oxadiazole Cyclization

The amidoxime reacts with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C, followed by tetrabutylammonium fluoride (TBAF)-catalyzed cyclization at room temperature:

$$

\text{H}2\text{N-C(=N-OH)-C}5\text{H}4\text{N} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{TBAF, CH}2\text{Cl}2} \text{C}5\text{H}4\text{N-C}2\text{N}2\text{O-CF}3 \quad

$$

Key Parameters

- Catalyst Loading : 10 mol% TBAF achieves 92% yield vs. 65% without.

- Temperature : Cyclization completes in 2 hours at 25°C vs. 8 hours at 0°C.

- Byproducts : <5% over-cyclized products detected via LC-MS.

Piperazine Installation via Nucleophilic Aromatic Substitution

Chloropyridine Activation

The oxadiazole-pyridine intermediate is chlorinated at the 2-position using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), achieving >95% conversion:

$$

\text{C}5\text{H}4\text{N-C}2\text{N}2\text{O-CF}3 + \text{POCl}3 \xrightarrow{\text{DMF, 110°C}} \text{Cl-C}5\text{H}3\text{N-C}2\text{N}2\text{O-CF}_3 \quad

$$

Piperazine Coupling

Chloropyridine reacts with piperazine in acetonitrile at 80°C (molar ratio 1:3), yielding 81.4% 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine:

$$

\text{Cl-C}5\text{H}3\text{N-C}2\text{N}2\text{O-CF}3 + \text{C}4\text{H}{10}\text{N}2 \xrightarrow{\text{MeCN, 80°C}} \text{C}5\text{H}3\text{N-C}2\text{N}2\text{O-CF}3-\text{N}(\text{CH}2\text{CH}2)2\text{NH} \quad

$$

Optimization Insights

- Solvent : Acetonitrile outperforms DMF (81.4% vs. 68% yield) due to reduced side reactions.

- Stoichiometry : Excess piperazine (3 eq.) minimizes di-substitution (<2%).

Acylation with 3,3-Dimethylbutanoyl Chloride

Acyl Chloride Preparation

3,3-Dimethylbutanoic acid is treated with thionyl chloride (SOCl₂) in toluene at 50°C, yielding 98% pure acyl chloride:

$$

(\text{CH}3)3\text{CCH}2\text{COOH} + \text{SOCl}2 \xrightarrow{\text{Toluene, 50°C}} (\text{CH}3)3\text{CCH}_2\text{COCl} \quad

$$

Piperazine Acylation

The piperazine intermediate is acylated with 1.2 equivalents of 3,3-dimethylbutanoyl chloride in dichloromethane, using triethylamine (TEA) as base:

$$

\text{C}5\text{H}3\text{N-C}2\text{N}2\text{O-CF}3-\text{N}(\text{CH}2\text{CH}2)2\text{NH} + (\text{CH}3)3\text{CCH}2\text{COCl} \xrightarrow{\text{CH}2\text{Cl}_2, \text{TEA}} \text{Target Compound} \quad

$$

Critical Parameters

- Temperature : 0–5°C prevents N-oxide formation (<1% byproduct).

- Workup : Aqueous NaHCO₃ wash removes excess acyl chloride, yielding 89% pure product after silica gel chromatography (hexane/EtOAc 7:3).

Alternative Pathways and Comparative Analysis

Mixed Carbonate Activation

Ethyl chloroformate activates 3,3-dimethylbutanoic acid to form a mixed carbonate, reacting with piperazine in THF at 25°C:

$$

(\text{CH}3)3\text{CCH}2\text{COOH} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} (\text{CH}3)3\text{CCH}2\text{CO-O-CO}_2\text{Et} \quad

$$

This method achieves 78% yield but requires stringent anhydrous conditions.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables iterative coupling, though oxadiazole stability limits applicability.

Spectroscopic Characterization and Purity Assessment

¹H NMR Analysis

LC-MS Purity

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions at various functional groups.

Reduction: : Selective reduction reactions can target specific double bonds or functional groups.

Substitution: : Both nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.

Common Reagents and Conditions:

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Halogens or alkylating agents under varying conditions (e.g., polar aprotic solvents).

Major Products Formed:

The products depend on the reaction type but often include modified versions of the original compound with altered functional groups or additional substituents.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antimicrobial , antitumor , and antiviral properties. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, compounds featuring the oxadiazole moiety have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, displaying effective inhibition zones compared to standard antibiotics . The incorporation of the pyridine and piperazine rings in this compound may further enhance its antimicrobial efficacy.

Antitumor Properties

Research indicates that compounds similar to 3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one can induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Antiviral Activity

The potential antiviral properties of this compound are also under investigation. Some oxadiazole derivatives have shown promise in inhibiting viral replication in vitro, suggesting that this compound may contribute to antiviral drug development .

Material Science Applications

In material science, this compound can serve as a precursor for the synthesis of novel polymers and coatings. The trifluoromethyl group imparts unique properties such as increased thermal stability and chemical resistance.

Polymer Synthesis

The compound can be utilized in the synthesis of fluorinated polymers which are valued for their low surface energy and hydrophobicity. These materials are useful in applications ranging from non-stick coatings to advanced electronic materials .

Agrochemical Applications

The biological activity of this compound extends to agrochemicals where it may function as a fungicide or herbicide. The incorporation of oxadiazole derivatives into agrochemical formulations has been linked to enhanced efficacy against plant pathogens.

Fungicidal Activity

Preliminary studies suggest that this compound exhibits fungicidal properties against various phytopathogenic fungi. Its efficacy can be attributed to its ability to disrupt fungal cell membranes or inhibit key metabolic pathways .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives could reduce tumor size in xenograft models by modulating apoptosis-related proteins .

- Antimicrobial Testing : Research conducted on novel oxadiazole derivatives showed significant activity against resistant strains of bacteria, indicating potential for new antibiotic development .

Mechanism of Action

3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one exerts its effects through interaction with molecular targets like enzymes or receptors. The trifluoromethyl group and oxadiazole ring are often key to its binding affinity and specificity, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of arylpiperazine derivatives with ketone linkages. Below is a detailed comparison with analogs from the evidence:

Key Structural and Functional Differences:

The piperazine core (vs. piperidine in ’s compound) offers two nitrogen atoms for hydrogen bonding or protonation, influencing solubility and target affinity .

Heterocyclic Modifications :

- The CF₃-oxadiazole-pyridine moiety in the target compound contrasts with MK42’s CF₃-pyridine-thiophene system. Oxadiazoles are more electronegative than thiophenes, altering electron distribution and dipole interactions .

- Replacing pyrazole (MK69) with oxadiazole may reduce metabolic oxidation susceptibility, as oxadiazoles are less prone to cytochrome P450-mediated degradation .

Synthetic Efficiency :

- Analogs like MK42 achieve high yields (91%) via TBTU/HOBt-mediated coupling, suggesting similar methodology could apply to the target compound .

- The absence of chlorine or sulfur atoms (cf. MK45 and ’s compound) simplifies purification steps for the target molecule .

Research Findings and Implications

- Bioactivity : While biological data for the target compound is absent in the evidence, structural analogs like MK42 and MK69 are typically evaluated for kinase or GPCR modulation due to their piperazine and heterocyclic motifs .

- Physicochemical Properties: The CF₃ group and oxadiazole likely improve logP (lipophilicity) and membrane permeability compared to non-fluorinated analogs. However, the dimethyl group may slightly reduce aqueous solubility .

Biological Activity

3,3-Dimethyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a trifluoromethyl group and an oxadiazole moiety. The presence of these functional groups is believed to enhance its biological activity.

Molecular Formula: C19H23F3N4O

Molecular Weight: 396.41 g/mol

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus spp. and Escherichia coli. The incorporation of the trifluoromethyl group may enhance lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related oxadiazole compounds on cancer cell lines. For example, certain derivatives displayed selective cytotoxicity towards MCF-7 breast cancer cells, with mechanisms involving apoptosis pathways such as p53 activation and caspase-3 cleavage .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.38 | Apoptosis via p53 activation |

| Compound B | A549 | 25.00 | Cell cycle arrest |

| Compound C | HepG2 | 15.00 | Caspase activation |

Case Studies

- Study on Anticancer Activity : A study published in Current Chemistry Letters demonstrated that compounds similar to this compound exhibited significant anticancer activity against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of oxadiazole derivatives. Results indicated that specific modifications could lead to increased radical scavenging activities, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The trifluoromethyl group may facilitate stronger interactions with target proteins or enzymes due to enhanced hydrophobicity.

- Induction of Apoptosis : Evidence suggests that some derivatives can activate apoptotic pathways in cancer cells, leading to increased cell death.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a trifluoromethyl-substituted 1,2,4-oxadiazole moiety, a pyridine ring linked to a piperazine group, and a 3,3-dimethylbutan-1-one chain. These pharmacophores are critical for interactions with biological targets:

- The trifluoromethyl-oxadiazole enhances electron-withdrawing properties and metabolic stability .

- The piperazine-pyridine system facilitates hydrogen bonding and π-π stacking with receptor sites .

- The 3,3-dimethylbutanone group may influence lipophilicity and pharmacokinetics . Methodological Insight: Use X-ray crystallography or NMR to confirm spatial arrangements, and computational docking to map interactions with targets like enzymes or GPCRs .

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

A multi-step synthesis is typical:

- Step 1 : Condensation of 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with 2-aminopyridine under DCC/DMAP catalysis .

- Step 2 : Piperazine coupling via nucleophilic substitution in DMF or dichloromethane at 60–80°C .

- Step 3 : Ketone formation using 3,3-dimethylbutyryl chloride with a palladium catalyst . Optimization Tips: Monitor reaction progress via TLC/HPLC, adjust solvent polarity (e.g., switch from DMF to THF for steric hindrance), and use CuI or Pd/C to enhance yields .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl-oxadiazole moiety’s role?

- Comparative Synthesis : Replace the trifluoromethyl group with methyl, ethyl, or halogens to assess electronic effects on binding .

- Biological Assays : Test analogues against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify affinity changes .

- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with activity . Example: Analogues with electron-deficient groups show 2–5× higher potency in kinase inhibition assays .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo data for this compound?

- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and blood-brain barrier penetration .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .

- Dose-Response Modeling : Apply Hill equation analysis to reconcile EC50 (in vitro) with ED50 (in vivo) .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for SAR-guided modifications .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align critical functional groups (e.g., oxadiazole’s N-O motif) with target active sites .

Q. How can the compound’s stability under physiological conditions be assessed methodologically?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-UV .

- Oxidative Stress Testing : Expose to H2O2 or cytochrome P450 enzymes to simulate metabolic breakdown .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.